2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2,3)11-6-4-10(5-7-11)14(20)18-15-12(13(17)19)8-9-21-15/h4-9H,1-3H3,(H2,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCUBPZWPIQNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide
Structural Analysis, Synthesis, and Pharmacological Potential in IKK- Inhibition
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-(tert-butyl)benzamido)thiophene-3-carboxamide , a synthetic small molecule belonging to the 2-aminothiophene-3-carboxamide (ATCA) class. This scaffold is pharmacologically significant as a privileged structure for the inhibition of I
The compound is characterized by a central thiophene core functionalized with a primary carboxamide at position 3 and a lipophilic 4-tert-butylbenzamide moiety at position 2. This specific substitution pattern is designed to optimize ATP-competitive binding within the kinase hinge region, offering high potency and selectivity against inflammatory signaling cascades.
Chemical Identity & Structural Analysis[1][2][3][4]
2.1 Nomenclature and Identification
-
IUPAC Name:
-(3-carbamoylthiophen-2-yl)-4-(tert-butyl)benzamide -
Common Scaffold Class: 2-aminothiophene-3-carboxamide (ATCA) derivatives
-
Molecular Formula:
-
Molecular Weight: 302.40 g/mol
2.2 Physicochemical Properties
The presence of the tert-butyl group significantly enhances the lipophilicity of the molecule compared to its unsubstituted analogs, improving membrane permeability but imposing solubility challenges in aqueous media.
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 3.8 – 4.2 | High lipophilicity; indicates good passive permeability but potential solubility issues. |
| Topological Polar Surface Area (TPSA) | ~98 Ų | Within the optimal range for oral bioavailability (<140 Ų). |
| H-Bond Donors | 2 (Amide NHs) | Critical for hinge region binding in kinase targets. |
| H-Bond Acceptors | 3 (Carbonyls, Thiophene S) | Facilitates interaction with active site residues (e.g., Glu97 in IKK- |
| Solubility | Low in water; Soluble in DMSO (>10 mM) | Requires formulation (e.g., cyclodextrins or lipid-based carriers) for in vivo use. |
2.3 Structural Activity Relationship (SAR)
The pharmacological potency of this compound relies on three structural pillars:
-
Thiophene-3-carboxamide Core: The C3-carboxamide and the C2-amino nitrogen form a donor-acceptor motif that mimics the adenine ring of ATP, allowing the molecule to anchor to the kinase hinge region (specifically interacting with the backbone of Glu97 and Cys99 in IKK-
). -
2-Benzamido Linkage: The amide bond restricts conformational flexibility, directing the phenyl ring into the hydrophobic pocket of the enzyme.
-
4-Tert-butyl Substituent: This bulky, hydrophobic group occupies the deep hydrophobic pocket (Gatekeeper region), enhancing affinity and selectivity over other kinases that lack the spatial volume to accommodate this moiety.
Synthesis & Characterization
The synthesis follows a convergent route, utilizing the Gewald Reaction to construct the thiophene core, followed by chemoselective acylation.
3.1 Synthetic Protocol (Step-by-Step)
Step 1: Synthesis of 2-Aminothiophene-3-carboxamide (Gewald Reaction)
-
Reagents: 1,4-Dithiane-2,5-diol (dimeric mercaptoacetaldehyde precursor), Cyanoacetamide, Triethylamine (TEA), Ethanol.
-
Procedure:
-
Suspend cyanoacetamide (1.0 eq) and sulfur (1.0 eq) in ethanol.
-
Add the aldehyde/ketone precursor (1.0 eq) dropwise followed by TEA (catalytic).
-
Reflux for 2–4 hours.
-
Cool to precipitate the 2-aminothiophene-3-carboxamide intermediate.
-
Validation:
confirms the disappearance of the cyano methylene protons and appearance of the thiophene proton and amine peak.
-
Step 2: Acylation with 4-tert-butylbenzoyl chloride
-
Reagents: 2-Aminothiophene-3-carboxamide, 4-tert-butylbenzoyl chloride, Pyridine (or TEA/DCM).
-
Procedure:
-
Dissolve the aminothiophene intermediate in anhydrous THF or DCM.
-
Add pyridine (1.2 eq) as a base.
-
Cool to 0°C and add 4-tert-butylbenzoyl chloride (1.1 eq) dropwise to prevent bis-acylation.
-
Stir at RT for 12 hours.
-
Quench with water, extract with EtOAc, and recrystallize from Ethanol/Water.
-
3.2 Synthesis Workflow Diagram
Caption: Convergent synthetic route utilizing the Gewald cyclization followed by chemoselective amide coupling.
Biological Mechanism of Action[1][2]
The primary target of 2-(4-(tert-butyl)benzamido)thiophene-3-carboxamide is IKK-
4.1 Molecular Mechanism
-
Inhibition: The compound acts as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of IKK-
. -
Blockade: By occupying the active site, it prevents the phosphorylation of I
B (Ser32/36). -
Result: Non-phosphorylated I
B is not ubiquitinated or degraded. It remains bound to NF- B (p65/p50 dimer) in the cytosol, preventing the nuclear translocation of NF- B. -
Outcome: Downregulation of pro-inflammatory cytokines (TNF-
, IL-6, IL-1 ).
4.2 Signaling Pathway Diagram
Caption: Mechanism of Action showing the blockade of IKK-beta dependent IkB phosphorylation, preventing NF-kB activation.
Experimental Protocols
5.1 In Vitro Kinase Assay (Self-Validating Protocol)
To verify the potency (IC50) of the compound against IKK-
-
Reagents: Recombinant human IKK-
, Biotinylated I B peptide substrate, ATP ( concentration), Detection antibody (Anti-phospho-Ser32/36). -
Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute in assay buffer (final DMSO < 1%).
-
Reaction:
-
Mix Enzyme + Compound (incubate 15 min at RT).
-
Add Substrate + ATP to initiate.
-
Incubate 60 min at RT.
-
-
Detection: Use TR-FRET or HTRF readout.
-
Control: Staurosporine or TPCA-1 as a positive control (Reference IC50 ~10-20 nM).
-
Validation: Z-factor must be > 0.5 for the assay to be valid.
5.2 Solubility & Formulation
Due to the tert-butyl group, aqueous solubility is the limiting factor.
-
Standard Vehicle: 5% DMSO + 40% PEG400 + 55% Saline.
-
Protocol:
-
Dissolve 5 mg compound in 50
L DMSO (clear solution). -
Add 400
L PEG400; vortex. -
Slowly add 550
L Saline while sonicating. -
Check: Solution should remain clear or slightly opalescent. If precipitation occurs, increase PEG400 ratio.
-
References
-
Christopher, J. A., et al. (2007). "Amino-diarylbenzamides as selective IKK inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IKK-2, TPCA-1." Journal of Pharmacology and Experimental Therapeutics.
-
Baxter, A., et al. (2004). "Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. "IKK Inhibitor XII Product Information."
Therapeutic Potential of Thiophene-3-Carboxamide Derivatives in Drug Discovery
[1][2]
Executive Summary
The thiophene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets ranging from kinases to viral polymerases. Unlike its 2-carboxamide isomer, the 3-carboxamide orientation offers unique steric and electronic vectors for hydrogen bonding within ATP-binding pockets and protein-protein interaction interfaces.
This technical guide analyzes the therapeutic utility of this class, using TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) as the primary case study for IKK
Chemical Space & Pharmacophore Analysis
Structural Significance
The thiophene ring serves as a bioisostere for benzene and pyridine, often improving lipophilicity and metabolic stability. In thiophene-3-carboxamides, the amide group at position 3 acts as a critical hydrogen bond donor/acceptor, often anchoring the molecule in the hinge region of kinase domains.
-
Position 2 (Amino/Ureido): Critical for selectivity. In TPCA-1, the ureido group forms a "molecular clip" that interacts with the kinase active site.
-
Position 3 (Carboxamide): Provides rigidity and H-bonding capabilities.
-
Position 4/5 (Hydrophobic Tail): Accommodates hydrophobic pockets (e.g., the specificity pocket in kinases), allowing for modulation of potency and selectivity.
Synthetic Pathway: The Gewald Reaction
The most robust method for constructing the 2-aminothiophene-3-carboxamide core is the Gewald Reaction .[1] This multi-component condensation allows for the rapid assembly of the thiophene ring from simple precursors.
Diagram: Gewald Synthesis Workflow
Figure 1: The Gewald reaction sequence for synthesizing the 2-aminothiophene-3-carboxamide scaffold.
Primary Therapeutic Axis: Inflammation & Kinase Inhibition
The most established application of thiophene-3-carboxamides is the inhibition of the I
Mechanism of Action: TPCA-1
TPCA-1 acts as an ATP-competitive inhibitor of IKK
Key Insight: Recent studies indicate TPCA-1 also possesses off-target activity against JAK1 , inhibiting the STAT3 signaling pathway. This dual inhibition makes it a potent tool for autoimmune diseases but requires careful dosing to avoid toxicity.
Diagram: NF-
B Pathway Inhibition
Figure 2: Mechanism of TPCA-1 inhibition within the NF-
Selectivity Profile
TPCA-1 demonstrates high selectivity for IKK
| Target Kinase | IC50 (nM) | Selectivity Ratio (vs IKK |
| IKK | 17.9 | 1x |
| IKK | 400 | ~22x |
| JAK1 | ~43 | ~2.4x |
| p38 MAPK | > 10,000 | > 550x |
| JNK | > 10,000 | > 550x |
Data aggregated from Podolin et al. (2005) and subsequent screening studies.
Secondary Axis: Antiviral & Broad-Spectrum Potential
Beyond inflammation, thiophene-3-carboxamides are emerging as potent antivirals.
-
Influenza A/B: Cycloheptathiophene-3-carboxamide derivatives have been designed to disrupt the protein-protein interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP).[4] This is a mechanism distinct from neuraminidase inhibitors (e.g., Oseltamivir).
-
Ebola Virus (EBOV): Phenotypic screening identified thiophene-3-carboxamides as entry inhibitors, likely interfering with the glycoprotein (GP) interaction with the Niemann-Pick C1 (NPC1) receptor.
-
SIRT Modulation: Certain fused thiophene-3-carboxamide derivatives (thienopyrimidines) act as SIRT1/2/3 inhibitors, showing promise in metabolic regulation and oncology.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-thiophene-3-carboxamide (Gewald Method)
This protocol synthesizes the core scaffold. For TPCA-1, a subsequent ureido formation step is required.
Reagents:
-
Cyclohexanone (or substituted ketone)
-
Cyanoacetamide[1]
-
Elemental Sulfur (
) -
Morpholine (Catalyst)
-
Ethanol[1]
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, dissolve 10 mmol of ketone and 10 mmol of cyanoacetamide in 20 mL of ethanol.
-
Catalysis: Add 10 mmol of elemental sulfur and 0.5 mL of morpholine dropwise.
-
Reaction: Heat the mixture to 50°C for 30 minutes, then reflux at 80°C for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice/water (100 mL).
-
Isolation: The solid precipitate is the crude 2-aminothiophene-3-carboxamide. Filter under vacuum and wash with cold water.
-
Purification: Recrystallize from ethanol to obtain analytical grade crystals.
Validation Check:
-
NMR: Look for the disappearance of the ketone carbonyl peak and the appearance of the thiophene proton (if C5 is unsubstituted) or substituent peaks.
-
IR: Confirm presence of primary amine (
) ~3300-3400 cm⁻¹ and amide carbonyl ~1650 cm⁻¹.
Protocol B: IKK Inhibition Assay (TR-FRET)
To verify the biological activity of synthesized derivatives.
Principle: Measures the phosphorylation of a biotinylated I
Workflow:
-
Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Enzyme Mix: Dilute recombinant human IKK
(0.5 nM final) in assay buffer. -
Compound Addition: Add 2
L of test compound (in DMSO) to 384-well plate. -
Substrate Mix: Add biotin-I
B peptide (50 nM) and ATP (10 M). -
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add stop solution containing EDTA and detection reagents (Europium-labeled anti-phospho-I
B antibody and APC-labeled Streptavidin). -
Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.
References
-
Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB kinase 2, TPCA-1."[2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Grdzelishvili, V. Z., et al. (2018). "TPCA-1 directly inhibits the JAK/STAT signaling pathway."[5] Virology. Link
-
Kessler, U., et al. (2013).[6] "Structural investigation of cycloheptathiophene-3-carboxamide derivatives targeting influenza virus polymerase assembly." Antimicrobial Agents and Chemotherapy.[7] Link
-
Buchstaller, H. P., et al. (2001). "Synthesis of novel 2-aminothiophene-3-carboxylates by variations of the Gewald reaction." Monatshefte für Chemie. Link
-
Vidal, B., et al. (2016). "Discovery of Thiophene Derivatives as Potent Ebola Virus Entry Inhibitors."[8] Journal of Medicinal Chemistry. Link
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The Double-Edged Sword: A Technical Guide to the Toxicology and Safety Profile of Thiophene-3-Carboxamide Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thiophene-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of therapeutic targets, from protein kinases in oncology to enzymes implicated in inflammatory diseases.[1][2][3] However, the very electronic and metabolic properties that make this moiety attractive can also be its Achilles' heel, presenting unique toxicological challenges. This guide provides an in-depth exploration of the toxicology and safety profile of thiophene-3-carboxamide based inhibitors, offering field-proven insights and practical methodologies for their preclinical safety assessment.
The Thiophene Moiety: A Structural Alert in Drug Design
The thiophene ring, a five-membered, sulfur-containing heteroaromatic system, is considered a "structural alert" in toxicology.[4][5][6] This designation stems from its propensity for metabolic activation by cytochrome P450 (CYP450) enzymes into reactive metabolites.[4][5][7] While the inclusion of a thiophene ring does not invariably lead to toxicity, understanding its bioactivation potential is paramount for any drug development program involving this scaffold.[4][5] The overall safety profile is a complex interplay of the parent compound's pharmacology, its metabolic fate, the daily dose, and the presence of alternative, less toxic metabolic pathways.[5]
Mechanisms of Thiophene-Mediated Toxicity
The primary driver of thiophene-related toxicity is the formation of electrophilic reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular dysfunction and immune responses.[7]
Metabolic Bioactivation: The Genesis of Toxicity
The bioactivation of the thiophene ring predominantly occurs via two CYP450-mediated pathways: S-oxidation and epoxidation.[8][9][10]
-
Thiophene S-oxides: Oxidation of the sulfur atom leads to the formation of highly reactive and unstable thiophene S-oxides.[4][5]
-
Thiophene Epoxides: Oxidation of the carbon-carbon double bonds in the thiophene ring results in the formation of thiophene epoxides.[4][5][9]
Quantum chemical studies suggest that the epoxidation pathway may be kinetically and thermodynamically more favorable than S-oxidation.[8] Both of these reactive intermediates are electrophilic and can be intercepted by cellular nucleophiles, such as glutathione (GSH), leading to detoxification. However, if the rate of formation of these reactive metabolites overwhelms the cellular detoxification capacity, they can covalently bind to proteins and nucleic acids, initiating toxic cascades.
Caption: Metabolic activation of the thiophene ring to reactive metabolites.
Organ-Specific Toxicities
The liver, being the primary site of drug metabolism, is a major target for thiophene-induced toxicity.
-
Hepatotoxicity: Drug-induced liver injury (DILI) is a significant concern. The classic example is tienilic acid, a diuretic containing a thiophene ring, which was withdrawn from the market due to severe immune-mediated hepatitis.[4][5][11] The proposed mechanism involves the specific covalent binding of its reactive metabolite to CYP2C9, leading to the formation of neoantigens and a subsequent immune attack on hepatocytes.[11]
-
Nephrotoxicity: Renal toxicity has also been reported for some thiophene-containing drugs, such as suprofen and ticlopidine.[4][8][10]
-
Other Toxicities: Other reported toxicities include thrombotic thrombocytopenic purpura with clopidogrel and aplastic anemia with ticlopidine.[8][10]
Preclinical Safety Assessment of Thiophene-3-Carboxamide Inhibitors
A robust preclinical safety assessment is crucial to de-risk drug candidates containing the thiophene-3-carboxamide scaffold. The following is a tiered approach to evaluating their toxicological profile.
In Silico and Early In Vitro Screening
Early-stage assessment can help prioritize compounds with a more favorable safety profile.
| Assay | Purpose | Key Considerations |
| In Silico ADME-T Prediction | To computationally estimate the potential for metabolic activation, reactivity of metabolites, and potential for off-target toxicities. | Utilize multiple prediction models. These are predictive tools and require experimental validation. |
| Reactive Metabolite Trapping | To identify the formation of electrophilic metabolites in vitro. | Incubations with human liver microsomes in the presence of trapping agents like glutathione (GSH) or N-acetylcysteine (NAC). |
| CYP450 Inhibition and Induction | To assess the potential for drug-drug interactions. | Evaluate inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) and induction potential. |
| Basic Cytotoxicity | To determine the general toxicity of the parent compound to cells. | Use of multiple cell lines, including hepatocytes (e.g., HepG2) and cell lines relevant to the therapeutic indication. |
Definitive In Vitro Toxicology Assays
A battery of in vitro assays should be conducted to assess specific toxicological endpoints.
-
Cell Culture: Culture primary human hepatocytes or HepG2 cells in appropriate media.
-
Compound Treatment: Treat cells with a range of concentrations of the thiophene-3-carboxamide inhibitor for 24-72 hours. Include positive and negative controls.
-
Cytotoxicity Assessment:
-
MTT/MTS Assay: To measure mitochondrial dehydrogenase activity as an indicator of cell viability.
-
LDH Release Assay: To measure lactate dehydrogenase release as an indicator of membrane damage.
-
-
Mechanistic Assays:
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: To assess the ability of the compound or its metabolites to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
-
Procedure: Incubate bacterial strains with and without a metabolic activation system (S9 fraction) in the presence of the test compound.
-
Endpoint: An increase in the number of revertant colonies indicates mutagenic potential.
-
-
In Vitro Micronucleus Test:
-
Principle: To detect chromosomal damage (clastogenicity) or aneuploidy.
-
Procedure: Treat mammalian cells (e.g., CHO, TK6) with the test compound.
-
Endpoint: An increase in the frequency of micronucleated cells indicates genotoxic potential.
-
Caption: Tiered approach to safety assessment of thiophene-3-carboxamide inhibitors.
In Vivo Toxicology Studies
If in vitro data are favorable, in vivo studies in at least two species (one rodent, one non-rodent) are necessary to understand the full toxicological profile. These studies should include:
-
Dose range-finding studies.
-
Repeat-dose toxicology studies (typically 28 days) to assess for target organ toxicity.
-
Safety pharmacology studies to evaluate effects on cardiovascular, respiratory, and central nervous systems.
-
Toxicokinetic analysis to correlate exposure with toxicity findings.
Mitigating Toxicological Risk
While the potential for toxicity exists, several strategies can be employed during drug design and development to mitigate the risks associated with the thiophene-3-carboxamide scaffold:
-
Structure-Activity Relationship (SAR) Guided Design: Introduce substituents that block or disfavor metabolic activation at the thiophene ring. For example, di-substitution on the thiophene ring can reduce metabolic oxidation.[12]
-
Promote Alternative Metabolic Pathways: Design molecules with other "softer" spots that can be metabolized through less toxic pathways.[4][5]
-
Dose Management: For compounds with a known, but manageable, toxicological liability, careful dose selection and patient monitoring can be implemented.
-
Early and Comprehensive Safety Profiling: The tiered approach outlined above allows for early identification and deselection of compounds with unfavorable safety profiles, saving time and resources.
Conclusion
Thiophene-3-carboxamide based inhibitors represent a valuable class of therapeutic agents. However, their development must be approached with a thorough understanding of the potential for metabolism-driven toxicity. By integrating computational tools, a comprehensive suite of in vitro assays, and carefully designed in vivo studies, researchers can effectively navigate the toxicological challenges associated with this scaffold. A proactive and informed approach to safety assessment is the cornerstone of successfully translating the therapeutic promise of these compounds into safe and effective medicines.
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Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1319-1331. [Link]
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PubMed. (2014). Bioactivation potential of thiophene-containing drugs. [Link]
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Jaladanki, C. K., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling, 56(1), 126-140. [Link]
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ACS Publications. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]
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ResearchGate. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. [Link]
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ResearchGate. (2025). Bioactivation Potential of Thiophene-Containing Drugs | Request PDF. [Link]
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ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]
- (n.d.). Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. Not available.
-
ACS Figshare. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
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Mansuy, D. (1997). Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds. Journal of Hepatology, 26 Suppl 2, 22-25. [Link]
- (n.d.).
-
MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
- (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Not available.
-
MDPI. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. [Link]
-
ResearchGate. (2025). Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies | Request PDF. [Link]
-
PMC. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]
-
EPA. (2025). Thiophene-3,4-dicarboxylic acid - Hazard Genotoxicity. [Link]
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PMC. (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. [Link]
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ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]
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MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]
-
RSC Publishing. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. [Link]
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PMC. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. [Link]
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J-Stage. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. [Link]
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An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. [Link]
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PubMed. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]
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MDPI. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. [Link]
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MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]
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- 8. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Delivery of Thiophene-3-Carboxamides
Introduction: The Therapeutic Promise and Formulation Challenges of Thiophene-3-Carboxamides
Thiophene-3-carboxamides represent a versatile class of heterocyclic compounds with significant therapeutic potential across various domains, including oncology, inflammation, and infectious diseases.[1][2][3][4] The aromatic and planar nature of the thiophene ring facilitates strong binding to biological receptors, while its structure allows for extensive functionalization to enhance potency and selectivity.[1] However, the clinical translation of these promising molecules is often hampered by significant drug delivery challenges. Like many heterocyclic drug candidates, thiophene-3-carboxamides frequently exhibit poor aqueous solubility and limited bioavailability, which can lead to suboptimal therapeutic efficacy and high inter-patient variability.[1][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of key formulation strategies to overcome these hurdles. We will explore the rationale behind and the practical application of polymeric nanoparticles, lipid-based delivery systems, and cyclodextrin complexation for the effective in vivo delivery of thiophene-3-carboxamides. Each section includes detailed protocols and the scientific principles that underpin these advanced formulation techniques.
I. Polymeric Nanoparticles: Encapsulation for Sustained Release and Targeting
Polymeric nanoparticles serve as excellent carriers for hydrophobic drugs like many thiophene derivatives.[6] These systems can protect the encapsulated drug from degradation, provide sustained release, and potentially enhance drug accumulation at the target site.[6] Biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) are frequently used due to their well-understood release kinetics and approval for clinical use.[7]
A key advantage of polymeric nanoparticles is their ability to improve the solubility of hydrophobic compounds and enhance their ability to cross biological membranes.[8] For instance, the encapsulation of a tetrahydrobenzo[b]thiophene derivative into PLGA nanoparticles has been shown to be an effective strategy for anticancer drug delivery.[6]
Experimental Protocol: Preparation of Thiophene-3-Carboxamide-Loaded PLGA Nanoparticles via Solvent Evaporation
This protocol details the single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs within a PLGA matrix.
Materials:
-
Thiophene-3-carboxamide derivative
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)
-
Dichloromethane (DCM) or Ethyl Acetate (analytical grade)
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 31,000-50,000)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer with stir bar
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
High-speed refrigerated centrifuge
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Lyophilizer (optional, for long-term storage)
Step-by-Step Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5-10 mg of the thiophene-3-carboxamide derivative in 2 mL of dichloromethane in a glass vial.
-
Ensure complete dissolution by vortexing or brief sonication. This forms the oil phase (O).
-
-
Aqueous Phase Preparation:
-
Prepare a 2% w/v solution of PVA in deionized water. This will act as the surfactant to stabilize the emulsion.
-
Heat the solution gently (around 60°C) with stirring to ensure complete dissolution of the PVA. Allow to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to 10 mL of the PVA solution.
-
Immediately emulsify using a probe sonicator at 40% amplitude for 2 minutes on ice to prevent overheating. This will create an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker with a magnetic stir bar and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate. This will lead to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains residual PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any remaining impurities.
-
-
Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for immediate use or in deionized water for characterization and lyophilization.
-
For long-term storage, lyophilize the nanoparticles with a cryoprotectant (e.g., 5% w/v sucrose) to obtain a free-flowing powder.
-
Characterization of Polymeric Nanoparticles
Proper characterization is crucial to ensure the quality and reproducibility of the formulation.
| Parameter | Method | Typical Expected Results | Rationale |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 150-250 nm, PDI < 0.2 | Size influences biodistribution and cellular uptake. A low PDI indicates a homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV | Indicates surface charge and colloidal stability. A negative charge is typical for PLGA nanoparticles. |
| Drug Loading & Encapsulation Efficiency | UV-Vis or HPLC after nanoparticle lysis | 5-15% Drug Loading, >70% Encapsulation Efficiency | Quantifies the amount of drug successfully incorporated into the nanoparticles. |
| Morphology | Scanning/Transmission Electron Microscopy (SEM/TEM) | Spherical particles with a smooth surface | Visual confirmation of nanoparticle formation and morphology. |
Diagram of Polymeric Nanoparticle Formulation Workflow
Caption: Workflow for preparing thiophene-3-carboxamide-loaded PLGA nanoparticles.
II. Lipid-Based Formulations: Harnessing the Body's Natural Absorption Pathways
Lipid-based formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are a powerful tool for enhancing the oral bioavailability of poorly water-soluble drugs.[9][10] These isotropic mixtures of oils, surfactants, and sometimes co-surfactants, spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10] This process presents the drug in a solubilized state with a large interfacial area, which can significantly improve its dissolution and absorption.[9]
For highly lipophilic thiophene-3-carboxamides (LogP > 5), SEDDS can be particularly advantageous.[11] The formulation can be designed to be compatible with soft or hard gelatin capsules, offering a conventional dosage form.[12]
Experimental Protocol: Development of a SEDDS Formulation for a Thiophene-3-Carboxamide
This protocol outlines the steps for screening excipients and developing a stable and efficient SEDDS formulation.
Materials:
-
Thiophene-3-carboxamide derivative
-
Oils: Capryol 90, Labrafil M 1944 CS, Oleic acid, etc.
-
Surfactants: Cremophor EL, Kolliphor RH 40, Tween 80, etc.
-
Co-surfactants/Co-solvents: Transcutol HP, Propylene glycol, PEG 400, etc.
-
Deionized water
Equipment:
-
Magnetic stirrer with heating capabilities
-
Vortex mixer
-
UV-Vis spectrophotometer
-
Particle size analyzer
Step-by-Step Procedure:
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of the thiophene-3-carboxamide in various oils, surfactants, and co-surfactants.
-
Add an excess amount of the drug to 2 mL of each excipient in a sealed vial.
-
Agitate the vials on a mechanical shaker for 48 hours at room temperature.
-
Centrifuge the samples at 3,000 rpm for 15 minutes to pellet the undissolved drug.
-
Quantify the amount of dissolved drug in the supernatant using a validated HPLC or UV-Vis method.
-
Select the excipients that demonstrate the highest solubilizing capacity for the drug.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (from 9:1 to 1:9).
-
Titrate each of these mixtures with water dropwise under gentle stirring.
-
Observe the formation of emulsions and identify the clear or bluish-white transparent region, which represents the microemulsion or nanoemulsion domain.
-
Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the excipients.[9][11]
-
-
Preparation of the Drug-Loaded SEDDS Formulation:
-
Select a formulation from the optimal region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40-50°C to ensure homogeneity.
-
Add the pre-weighed thiophene-3-carboxamide to the mixture and stir until it is completely dissolved.[11]
-
Characterization of SEDDS Formulations
| Parameter | Method | Typical Expected Results | Rationale |
| Self-Emulsification Time | Visual observation after dilution in water with gentle agitation | < 1 minute | Rapid emulsification is critical for in vivo performance. |
| Droplet Size & PDI | Dynamic Light Scattering after dilution | 20-200 nm (for SMEDDS/SNEDDS), PDI < 0.3 | Smaller droplet size provides a larger surface area for drug absorption. |
| Zeta Potential | Laser Doppler Velocimetry after dilution | Neutral to slightly negative | Indicates the stability of the formed emulsion droplets. |
| Cloud Point | Visual observation upon heating the diluted formulation | > 37°C | Ensures the formulation remains stable and does not phase separate at body temperature. |
| In Vitro Drug Release | Dialysis method or USP dissolution apparatus II | Significantly faster and higher release compared to the unformulated drug | Demonstrates the ability of the SEDDS to enhance drug dissolution. |
Diagram of SEDDS Mechanism of Action
Caption: Mechanism of enhanced drug absorption via a SEDDS formulation.
III. Cyclodextrin Complexation: Molecular Encapsulation for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, such as thiophene-3-carboxamides, forming inclusion complexes.[13] This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility and dissolution rate.[13][14]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity. The formation of ternary complexes, by adding a water-soluble polymer, can further enhance the solubilizing efficiency of cyclodextrins.[15]
Experimental Protocol: Preparation of a Thiophene-3-Carboxamide/HP-β-CD Inclusion Complex by Kneading
The kneading method is a simple and effective way to prepare inclusion complexes, especially at a laboratory scale.
Materials:
-
Thiophene-3-carboxamide derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
Equipment:
-
Vacuum oven or desiccator
-
Sieve (e.g., 100 mesh)
Step-by-Step Procedure:
-
Molar Ratio Determination:
-
Determine the appropriate molar ratio of drug to HP-β-CD (commonly 1:1 or 1:2). This can be guided by phase solubility studies.
-
-
Kneading Process:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of the ethanol/water mixture to moisten the powder.
-
Slowly add the thiophene-3-carboxamide powder while continuously triturating the mixture with the pestle.
-
Continue kneading for 45-60 minutes, adding small amounts of the solvent mixture as needed to maintain a paste-like consistency.
-
-
Drying the Complex:
-
Scrape the resulting paste from the mortar and spread it on a tray.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator over a suitable desiccant.
-
-
Final Processing:
-
Pulverize the dried complex using the mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the complex in a tightly sealed container, protected from moisture.
-
Characterization of Cyclodextrin Inclusion Complexes
Confirmation of complex formation requires techniques that probe the interaction between the drug and the cyclodextrin.
| Parameter | Method | Indication of Complexation | Rationale |
| Aqueous Solubility | Shake-flask method | Significant increase in drug solubility compared to the physical mixture and pure drug | The primary goal of complexation. |
| Phase Solubility Studies | Higuchi and Connors method | AL-type or BS-type phase diagram | Determines the stoichiometry and stability constant of the complex. |
| Differential Scanning Calorimetry (DSC) | Thermal analysis | Disappearance or shifting of the drug's melting endotherm | Indicates that the drug is no longer in its crystalline state and is encapsulated within the CD cavity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational spectroscopy | Shifting or broadening of characteristic peaks of the drug | Suggests interaction between the drug and the cyclodextrin molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR or 2D ROESY | Chemical shift changes in the protons of both the drug and the inner cavity of the cyclodextrin | Provides definitive proof of inclusion complex formation in solution. |
Diagram of Cyclodextrin Complexation and Solubilization
Caption: Molecular encapsulation of a thiophene-3-carboxamide by a cyclodextrin to enhance solubility.
Conclusion and Future Perspectives
The successful in vivo delivery of thiophene-3-carboxamides is contingent on overcoming their inherent limitations in aqueous solubility and bioavailability. The formulation strategies outlined in this guide—polymeric nanoparticles, lipid-based systems, and cyclodextrin complexation—provide a robust toolkit for the modern drug development professional. The choice of a specific strategy will depend on the physicochemical properties of the individual thiophene-3-carboxamide derivative, the desired pharmacokinetic profile, and the intended route of administration.
It is imperative that comprehensive characterization accompanies each formulation development effort to ensure reproducibility, stability, and efficacy. As our understanding of drug-excipient interactions and biological barriers deepens, the development of even more sophisticated and targeted delivery systems for this promising class of therapeutic agents can be anticipated.
References
-
Design, Synthesis, and Evaluation of Novel Magnetic Nanoparticles Combined with Thiophene Derivatives for the Removal of Cr(VI) from an Aqueous Solution. ACS Omega. [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. [Link]
-
Design, Synthesis, and Evaluation of Novel Magnetic Nanoparticles Combined with Thiophene Derivatives for the Removal of Cr(VI) from an Aqueous Solution. ACS Omega. [Link]
-
Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]
-
FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. Shodhganga. [Link]
-
Polymeric Nanoparticles for Drug Delivery. PMC. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]
-
Thiophene-based lipids for mRNA delivery to pulmonary and retinal tissues. PMC. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
METHODOLOGIES FOR DEVELOPING s-SEDDS. ONdrugDelivery. [Link]
-
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]
-
Design and development of self-microemulsifying drug delivery systems (smedds) of telmisartan for enhancement of in vitro dissol. SciSpace. [Link]
-
Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs. MDPI. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics. [Link]
-
Investigation into the Synthesis of Polymeric Core and Shell Nanoparticles for the Controlled Release of Small Hydrophobic Payloads. AUETD Home. [Link]
-
Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. Frontiers Publishing Partnerships. [Link]
-
(PDF) Thiophene-based lipids for mRNA delivery to pulmonary and retinal tissues. ResearchGate. [Link]
-
SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. Journal of IMAB. [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
-
Two biologically active thiophene-3-carboxamide derivatives. SciSpace. [Link]
-
The future of lipid-based drug delivery. CAS. [Link]
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- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Metabolic Stability of 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide
Welcome to the technical support center for medicinal chemistry and drug development professionals. This guide provides in-depth troubleshooting advice and practical strategies for enhancing the metabolic stability of 2-(4-(tert-butyl)benzamido)thiophene-3-carboxamide and its analogs. As Senior Application Scientists, we have structured this guide to address common challenges encountered during lead optimization, focusing on the scientific rationale behind each experimental approach.
Part 1: Initial Assessment & Troubleshooting
This section addresses the most frequent initial query from researchers observing poor metabolic stability with the lead compound.
Frequently Asked Questions (FAQs)
Q1: My lead compound, 2-(4-(tert-butyl)benzamido)thiophene-3-carboxamide, exhibits high clearance and a short half-life in my in vitro assays (liver microsomes/hepatocytes). What are the most likely metabolic "soft spots" on the molecule?
A1: Based on the structure, there are three primary regions susceptible to metabolic degradation by hepatic enzymes, particularly Cytochrome P450s (CYPs).[1][2] It is crucial to systematically investigate each potential liability.[3]
-
The Thiophene Ring: Thiophene is a well-known structural alert.[4][5] Its metabolism can proceed via two main cytochrome P450-dependent pathways: S-oxidation to a reactive thiophene-S-oxide or epoxidation of the double bond.[4][6][7][8] Both pathways can lead to the formation of reactive metabolites that may covalently bind to proteins or be further processed for excretion.[5]
-
The Tert-butyl Group: While often incorporated to provide steric shielding and increase stability, the tert-butyl group is itself a common site for metabolism.[9][10] CYP enzymes, particularly CYP3A4, can catalyze the hydroxylation of one of the methyl groups to form a primary alcohol.[11] This alcohol metabolite can then be further oxidized to a carboxylic acid, significantly increasing polarity and facilitating clearance.[11][12]
-
The Amide Bonds: Both the central benzamide and the terminal carboxamide linkages are susceptible to enzymatic hydrolysis by proteases and amidases present in hepatic fractions.[13][14] The amide functional group is often enzymatically labile, and its cleavage is a common metabolic pathway for many drugs.[13][15]
Below is a diagram illustrating these potential metabolic hotspots.
Caption: Key metabolic liabilities of the parent compound.
Part 2: Strategic Solutions for Enhancing Stability
Once you have identified the likely metabolic liabilities, the next step is to design and synthesize analogs to address them. This section provides strategies to systematically block or reduce metabolism at each soft spot.
Troubleshooting & Strategy Guide
Q2: How can I mitigate the metabolic risk associated with the thiophene ring?
A2: Addressing thiophene metabolism typically involves bioisosteric replacement. The goal is to substitute the thiophene ring with another aromatic or heteroaromatic ring that retains the necessary binding interactions but is less susceptible to oxidative metabolism.[16][17]
-
Rationale: Aromatic rings with lower electron density are generally less prone to CYP-mediated oxidation.[18] Introducing nitrogen atoms into the ring can decrease electron density and improve polarity, which can also reduce metabolic turnover.[18]
-
Recommended Bioisosteres:
-
Phenyl/Substituted Phenyl: A classic replacement. Consider adding electron-withdrawing groups (e.g., fluorine) to the phenyl ring to further deactivate it towards oxidation.
-
Pyridine/Pyridazine: These nitrogen-containing heterocycles often show improved metabolic stability and solubility compared to a phenyl ring.[18]
-
Pyrazole/Thiazole: These 5-membered rings are also common bioisosteres for phenyl and thiophene rings.[18]
-
Q3: My metabolite identification studies confirm that the tert-butyl group is being hydroxylated. What are the best strategies to block this pathway?
A3: This is a common issue where a group intended as a metabolic shield becomes a liability.[12] There are two highly effective strategies.
-
Deuteration (Kinetic Isotope Effect): Replace the hydrogen atoms on the tert-butyl methyl groups with deuterium.
-
Causality: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[19] CYP-mediated hydroxylation involves the cleavage of this bond, which is the rate-limiting step. A greater activation energy is required to break the C-D bond, leading to a significantly slower rate of metabolism (typically 2- to 5-fold).[19][20] This approach minimally alters the steric and electronic properties of the molecule, preserving its biological activity.
-
-
Bioisosteric Replacement: Replace the entire tert-butyl group with a sterically similar but metabolically more robust isostere.
Q4: What are the most effective ways to stabilize the labile amide bond?
A4: Amide bond hydrolysis is a frequent challenge.[13] The primary strategy is to replace the amide with a bioisostere that mimics its key properties (planarity, hydrogen bonding capability) but is resistant to enzymatic cleavage.[13][19]
-
Rationale: Heterocyclic rings like oxadiazoles and triazoles are not recognized by proteases or amidases, thus preventing hydrolysis while maintaining a similar spatial arrangement of substituents.[13]
-
Recommended Bioisosteres:
-
1,2,4-Oxadiazole or 1,3,4-Oxadiazole: These are widely used and effective amide bond surrogates that can improve metabolic stability and other properties like membrane permeability.[13]
-
1,2,3-Triazole: This heterocycle is another excellent amide mimic that can preserve hydrogen bonding interactions.[13]
-
Sulfonamide: In some cases, replacing the amide with a sulfonamide can increase stability, as the sulfonamide group is inherently more stable in biological systems.[22]
-
The following table summarizes these strategic modifications.
| Metabolic Liability | Strategy | Recommended Modification(s) | Scientific Rationale |
| Thiophene Ring | Bioisosteric Replacement | Phenyl, Pyridyl, Pyrazole | Reduce ring electron density to decrease susceptibility to CYP-mediated oxidation.[18] |
| Tert-butyl Group | Block C-H Oxidation | Deuteration, Trifluoromethylcyclopropyl | Increase C-H bond strength (Kinetic Isotope Effect) or replace labile C-H bonds entirely.[12][19] |
| Amide Bond | Bioisosteric Replacement | 1,2,4-Oxadiazole, 1,2,3-Triazole | Replace the enzymatically cleavable amide bond with a non-hydrolyzable heterocyclic mimic.[13] |
Part 3: Experimental Protocols & Workflows
To effectively evaluate the metabolic stability of your parent compound and its modified analogs, standardized in vitro assays are essential.[23] Here, we provide step-by-step protocols for the two most common assays.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing and improving metabolic stability.
Caption: A typical workflow for metabolic stability assessment.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, driven by enzymes like CYPs.[24][25]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in a liver microsome suspension.
-
Materials:
-
Pooled liver microsomes (human, rat, etc.) from a reputable supplier.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
Acetonitrile (ACN) with an internal standard (IS) for reaction quenching.
-
-
Procedure:
-
Preparation: Thaw microsomes on ice. Prepare a microsomal suspension in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: In a 96-well plate, add the microsomal suspension. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold ACN with IS to stop the reaction and precipitate protein.
-
Controls: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples using LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard at each time point.[26]
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes) .
-
Protocol 2: In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism, as well as cellular uptake.[14][24][26]
-
Objective: To determine the CLint in a suspension of cryopreserved hepatocytes, which more closely mimics the in vivo environment.[14]
-
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.).
-
Incubation medium (e.g., Williams' Medium E).
-
Positive control compounds.
-
Other materials as listed in the microsomal assay.
-
-
Procedure:
-
Preparation: Thaw hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Prepare a cell suspension in the incubation medium (typically 0.5-1.0 x 10⁶ viable cells/mL).
-
Incubation: In a 96-well plate, add the hepatocyte suspension. Add the test compound (final concentration typically 1 µM) and incubate at 37°C in a shaking water bath or incubator.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench with cold ACN containing an internal standard.
-
Sample Processing & Analysis: Follow steps 6 and 7 from the microsomal stability protocol.
-
-
Data Analysis: The calculation of t½ and CLint is similar to the microsomal assay, but CLint is typically expressed as µL/min/10⁶ cells . This value can then be scaled to predict in vivo hepatic clearance.[23]
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]
-
Metabolism of t-butyl groups in drugs. (2022, May 19). Hypha Discovery. [Link]
-
Valaskovic, P., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1343-1355. [Link]
-
Tucs, A., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(24), 9929-9964. [Link]
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Hepatocyte Stability Assay. (n.d.). Domainex. [Link]
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Metabolic Stability. (n.d.). Frontage Laboratories. [Link]
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Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium. [Link]
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Drug Modifications to Improve Stability. (2024, December 29). Chemistry LibreTexts. [Link]
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Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-301. [Link]
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Valaskovic, P., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]
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Enhancement of metabolic stability with structural modifications. (n.d.). ResearchGate. [Link]
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Al-Mathkour, F., et al. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. [Link]
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Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]
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Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[14]annulene-scaffold. MedChemComm, 6(8), 1506-1512. [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. (2014, July 11). American Chemical Society. [Link]
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Dansette, P. M., et al. (2005). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. [Link]
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Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020). PMC. [Link]
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Thiophene. (n.d.). Wikipedia. [Link]
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Overview of metabolic pathways of carboxylic-acid-containing drugs. (n.d.). ResearchGate. [Link]
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Almasri, D. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
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Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting. [Link]
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Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[14]annulene-scaffold. (2015). RSC Publishing. [Link]
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Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025, March 28). MalariaWorld. [Link]
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The tert-butyl group in chemistry and biology. (2025, August 6). ResearchGate. [Link]
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Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. [Link]
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Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). MDPI. [Link]
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Metabolic Stability. (2021, October 11). Pharma Focus Asia. [Link]
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How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. [Link]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Pharma Stability. [Link]
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Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(3), 344. [Link]
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Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (2021, June 8). ACS Publications. [Link]
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Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to... (n.d.). ResearchGate. [Link]
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Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed. [Link]
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Two biologically active thiophene-3-carboxamide derivatives. (n.d.). SciSpace. [Link]
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Sevrioukova, I. F. (2011). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 99-113. [Link]
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Electrochemical transformations catalyzed by cytochrome P450s and peroxidases. (2023, July 17). Chemical Society Reviews (RSC Publishing). [Link]
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Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. (2014, August 18). ACS Publications. [Link]
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2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice. (2014). PubMed. [Link]
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Validation & Comparative
Navigating the Labyrinth of Bioassay Reproducibility: A Comparative Guide for the TRPM8 Antagonist N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC)
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly for ion channels like the Transient Receptor Potential Melastatin 8 (TRPM8), the reproducibility of bioassay results is the bedrock of confidence in a compound's therapeutic potential. This guide provides a comprehensive comparison of bioassay performance and highlights critical factors influencing the reproducibility of results for the well-characterized TRPM8 antagonist, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC). While the initial query focused on a different thiophene carboxamide, the principles of assay variability and validation are universally applicable. We will use BCTC as a case study to explore these principles, comparing its performance with other TRPM8 modulators and dissecting the nuances of the experimental methodologies.
The Challenge of TRPM8: A Polymodal Ion Channel
TRPM8, the body's primary cold sensor, is a non-selective cation channel activated by a variety of stimuli, including cool temperatures (8–28 °C), and chemical agonists like menthol and icilin.[1][2] This polymodal activation is a key source of potential variability in bioassay results. The choice of agonist, its concentration, and the physical parameters of the assay (e.g., temperature) can significantly impact the measured potency of an antagonist. Furthermore, TRPM8 is implicated in a range of physiological and pathological processes, from pain and inflammation to cancer, making it a compelling but complex drug target.[1][3]
Comparative Analysis of BCTC and Alternative TRPM8 Antagonists
BCTC is a potent antagonist of both TRPM8 and the Transient Receptor Potential Vanilloid 1 (TRPV1), another key player in sensory perception.[4][5] This dual activity is a critical consideration when interpreting bioassay data and a point of comparison with more selective antagonists. The table below summarizes the reported potencies of BCTC and other TRPM8 antagonists across different assays and conditions, illustrating the potential for variability.
| Compound | Target(s) | Assay Type | Agonist | Reported IC50 | Reference |
| BCTC | TRPM8, TRPV1 | FLIPR (mTRPM8) | Menthol (20 µM) | 0.8 ± 1.0 µM | [5] |
| BCTC | TRPV1 | Inhibition of CGRP/SP release | Capsaicin (300 nM) | 36.0 - 37.0 nM | [4] |
| AMG2850 | TRPM8 | Ca2+ flux (rat TRPM8) | Icilin | 204 ± 28 nM (IC90) | [6] |
| PF-05105679 | TRPM8 | Ca2+ flux (human TRPM8) | WS-12 | 181 ± 7.21 nM | [7] |
| M8-B | TRPM8 | 45Ca2+ uptake | Cold | 2 - 4 nM |
This data highlights that the measured potency of a TRPM8 antagonist can vary significantly depending on the assay format, the species of the channel, and the agonist used. For instance, BCTC's potency against TRPM8 in a menthol-activated FLIPR assay is in the micromolar range, while its effect on capsaicin-induced neuropeptide release (a TRPV1-mediated process) is in the nanomolar range.[4][5] This underscores the importance of assay selection and careful interpretation of results.
The Causality Behind Experimental Choices: A Tale of Two Assays
The two most common methods for assessing TRPM8 activity are calcium imaging assays (often using a Fluorometric Imaging Plate Reader, or FLIPR) and patch-clamp electrophysiology. Each has its strengths and weaknesses, and the choice between them is a critical determinant of the type and quality of data obtained.
Calcium Imaging Assays: The High-Throughput Workhorse
Calcium imaging is a popular choice for primary screening due to its high-throughput nature. It provides an indirect measure of channel activity by detecting the influx of calcium upon channel opening.
Experimental Workflow: Calcium Imaging Assay for TRPM8 Antagonism
Caption: Workflow for a calcium imaging-based TRPM8 antagonist assay.
Why this workflow is self-validating:
-
Stable Cell Line: Using a stably transfected cell line ensures a consistent level of TRPM8 expression, reducing well-to-well and day-to-day variability.
-
Positive and Negative Controls: Including a known antagonist (e.g., AMG2850) as a positive control and a vehicle (e.g., DMSO) as a negative control on every plate validates the assay's performance.
-
Concentration-Response Curves: Generating full concentration-response curves, rather than single-point measurements, provides a more complete picture of the compound's potency and efficacy.
Patch-Clamp Electrophysiology: The Gold Standard for Ion Channel Research
Patch-clamp electrophysiology directly measures the flow of ions through the channel, providing a real-time and highly quantitative assessment of channel activity. While lower in throughput, it is the gold standard for confirming the mechanism of action of ion channel modulators.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Antagonism
-
Cell Preparation: Culture HEK293 cells stably expressing hTRPM8 on glass coverslips.
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (a "giga-seal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit TRPM8 currents.
-
Agonist Application: Perfuse the cell with an agonist (e.g., menthol) to activate TRPM8 channels and record the resulting current.
-
Antagonist Application: Co-apply the antagonist (e.g., BCTC) with the agonist and record the inhibition of the current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist to determine the percent inhibition and calculate the IC50.
Why this protocol is trustworthy:
-
Direct Measurement: It directly measures the biological phenomenon of interest (ion flux) without relying on indirect reporters.
-
Voltage Control: The ability to control the membrane potential allows for the study of voltage-dependent effects of the antagonist.
-
Single-Cell Resolution: Provides detailed information about the behavior of the channel in a single cell, avoiding population-averaging artifacts.
The TRPM8 Signaling Pathway and Points of Modulation
Understanding the signaling pathway downstream of TRPM8 activation is crucial for designing and interpreting experiments. Antagonists like BCTC act by blocking the initial ion influx, thereby preventing the downstream cellular responses.
Caption: Simplified signaling pathway of TRPM8 activation and inhibition by BCTC.
Mitigating Variability and Ensuring Reproducibility
To enhance the reproducibility of bioassay results for TRPM8 antagonists, consider the following:
-
Compound Purity and Identity: Always verify the purity and identity of the test compound using analytical methods like LC-MS and NMR.
-
Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.
-
Standardized Protocols: Use detailed and standardized protocols across all experiments and, where possible, across different laboratories.
-
Orthogonal Assays: Validate findings from a primary assay (e.g., calcium imaging) with a secondary, more direct assay (e.g., patch-clamp electrophysiology).[8]
-
Transparent Reporting: Report all experimental details, including cell line passage number, agonist concentration, temperature, and data analysis methods, to allow for accurate replication of the results.
By understanding the inherent complexities of the TRPM8 target and by implementing rigorous and well-controlled experimental practices, researchers can navigate the labyrinth of bioassay reproducibility and generate high-quality, reliable data to drive their drug discovery programs forward.
References
- Sophion Bioscience. (2025, November 3).
-
Patel, R. R., et al. (2021). Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. Journal of Medicinal Chemistry, 64(15), 11496–11514. [Link]
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Gavva, N. R. (2017). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Pharmaceuticals, 10(2), 37. [Link]
-
Sun, W., et al. (2015). AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia. Pain, 156(4), 604–612. [Link]
-
Sun, W., et al. (2015). AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia. ResearchGate. [Link]
-
Sun, W., et al. (2015). AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia. PMC. [Link]
-
Dompe, V., et al. (2021). Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach. ResearchGate. [Link]
-
Bödding, M., et al. (2007). Characterisation of TRPM8 as a pharmacophore receptor. Cell Calcium, 42(6), 618–628. [Link]
-
Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745. [Link]
-
DeFalco, J., et al. (2020). Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. Journal of Medicinal Chemistry, 63(19), 11091–11104. [Link]
-
ResearchGate. (n.d.). Characterization of five distinct compounds as TRPM8 antagonists. [Link]
-
Miller, S., et al. (2014). Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. PLOS ONE, 9(9), e107151. [Link]
-
Gavva, N. R. (2017). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. MDPI. [Link]
-
Yin, Y., et al. (2019). Structural insights into TRPM8 inhibition and desensitization. Science, 365(6459), 1434–1440. [Link]
-
González-Muñiz, R., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. Molecules, 28(17), 6339. [Link]
-
Wissenbach, U., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Publishing at the Library. [Link]
-
Brown, B. S., et al. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 5(10), 1143–1147. [Link]
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González-Muñiz, R., & Ciero, L. D. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(19), 10738. [Link]
-
MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
González-Muñiz, R., et al. (2022). β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. International Journal of Molecular Sciences, 23(5), 2686. [Link]
-
González-Muñiz, R., et al. (2025, January 13). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration Publishing. [Link]
-
Festuccia, C., et al. (2021). Therapeutic potential of TRPM8 antagonists in prostate cancer. British Journal of Cancer, 125(12), 1658–1668. [Link]
Sources
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- 2. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Purity Verification of 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide
[1]
Executive Summary
In drug discovery, the integrity of biological data is directly correlated to the purity of the chemical probes used. The compound 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide represents a classic "privileged scaffold" often found in kinase inhibitors and adenosine receptor modulators.[1]
This guide compares the NMR+MS orthogonal approach (the recommended "Gold Standard") against traditional single-method alternatives (HPLC-UV, Melting Point). While HPLC-UV is the industry standard for quantifying known impurities, it fails to detect non-chromophoric contaminants (salts, water, inorganic bases) that frequently plague thiophene-amide couplings.[1]
The Verdict: For this specific lipophilic amide, a combination of 1H NMR (DMSO-d6) and LC-MS (ESI+) is the only self-validating workflow that guarantees structural identity and >95% purity required for publication (e.g., J. Med. Chem. standards).
Structural Analysis & Theoretical Basis
Before defining the protocol, we must understand the molecule's unique spectral signature. This compound possesses specific "handles" that make NMR the superior verification tool.
Molecular Breakdown
-
Formula: C₁₆H₁₈N₂O₂S[1]
-
Molecular Weight: ~302.4 g/mol [1]
-
Key Structural Features:
-
Tert-butyl Group: A massive, freely rotating hydrophobic group providing a sharp 9-proton singlet.[1] This is your internal integration standard .
-
Thiophene Core: A 2,3-disubstituted ring.[1] The protons at C4 and C5 will appear as distinct doublets (J ≈ 5.5 Hz).
-
Intramolecular H-Bond: The amide proton at C2 often forms a hydrogen bond with the carbonyl oxygen of the C3-carboxamide. This shifts the NH signal significantly downfield (>11 ppm), separating it from other amide impurities.
-
Comparison of Analytical Methods
| Feature | Recommended: NMR + LC-MS | Alternative A: HPLC-UV Only | Alternative B: Elemental Analysis (CHN) |
| Specificity | High. Confirms structure and connectivity.[1] | Medium. Ret. time matches standard, but peaks can overlap.[1] | Low. Confirms composition, not structure.[1] |
| Impurity Detection | Universal. Sees solvents, water, salts, and isomers.[1] | Selective. Only sees UV-active compounds. Misses salts/DMSO. | Gross. Only indicates bulk purity deviations. |
| Sample Recovery | Yes. (NMR is non-destructive). | No. | No. (Destructive). |
| Quantification | Absolute. (qNMR via internal standard). | Relative. (% Area depends on extinction coefficients). | Absolute. (% mass).[2] |
| Speed | Fast. (<15 mins). | Medium. (20-40 mins per run). | Slow. (Requires combustion). |
Experimental Protocols
Protocol A: High-Field 1H NMR Verification
Objective: To confirm structural identity and detect "invisible" impurities (water, grease, residual solvents).[1]
Reagents:
-
Solvent: DMSO-d6 (99.9% D). Note: CDCl₃ is poor for this compound due to low solubility of the primary amide and rapid proton exchange.
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic region).
Step-by-Step Workflow:
-
Preparation: Weigh 5–10 mg of the solid product into a clean vial.
-
Dissolution: Add 0.6 mL DMSO-d6. Sonicate for 30 seconds to ensure complete dissolution. Thiophene amides can aggregate; ensure no solids remain.[1]
-
Acquisition:
-
Pulse sequence: Standard proton (zg30).
-
Scans: 16 or 32 (sufficient for S/N > 200).
-
Relaxation Delay (D1): Set to ≥ 10 seconds to ensure full relaxation of the tert-butyl protons for accurate integration.
-
-
Processing: Phase correction (manual preferred) and Baseline correction (Bernstein polynomial).
Data Interpretation (The Self-Validating Check):
-
Reference: Calibrate residual DMSO quintet to 2.50 ppm.
-
The "9H" Rule: Set the integral of the tert-butyl singlet (approx. 1.30 ppm) to exactly 9.00 .
-
Validation:
-
The Thiophene C4/C5 protons (approx. 6.8–7.5 ppm region) must integrate to 1.00 each (Total 2H).
-
The Benzoyl aromatic protons (AA'BB' system) must integrate to 4.00 .
-
Pass Criteria: If the aromatic region integrates >6.2 total protons (relative to 9H t-butyl), the sample contains aromatic impurities (likely unreacted starting material).
-
Protocol B: LC-MS Purity Check
Objective: To confirm molecular weight and detect related organic impurities with high sensitivity.[1]
Instrument: Single Quadrupole or TOF MS coupled to HPLC.
Step-by-Step Workflow:
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]
-
Gradient: 5% B to 95% B over 10 minutes. (Thiophenes are lipophilic; expect late elution).
-
Ionization: ESI Positive Mode (ESI+).
Interpretation:
-
Target Mass: Look for
and . -
Common Failure Mode:
-
Peak at 221 m/z : Indicates hydrolysis (Loss of thiophene ring or amide cleavage).
-
Peak at 142 m/z : Unreacted 2-aminothiophene-3-carboxamide.[1]
-
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: The Purity Verification Workflow
Caption: Figure 1. Parallel workflow ensuring both structural identity (NMR) and trace organic impurity detection (LC-MS).
Diagram 2: Impurity Troubleshooting Logic
Caption: Figure 2. Diagnostic logic tree for identifying common contaminants in thiophene-amide synthesis based on NMR shifts.
Expert Insights & Troubleshooting
As a Senior Scientist, I have observed specific pitfalls with this scaffold that standard guides miss:
-
The "Rotamer" False Positive:
-
Observation: In NMR, you might see "doubling" of peaks, particularly the amide or thiophene protons.[1]
-
Cause: Restricted rotation around the amide bond (C2-N bond).
-
Solution: Do not immediately classify this as an impurity. Heat the NMR tube to 50°C. If the peaks coalesce into sharp singlets, it is a rotamer effect, not an impurity.
-
-
The "Water" Trap:
-
Thiophene-carboxamides are H-bond donors/acceptors.[1] They are hygroscopic.
-
Impact: A large water peak in DMSO (at 3.33 ppm) can inflate the sample mass calculation if you are doing quantitative NMR (qNMR). Always dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours before final analysis.
-
-
-
If HPLC shows 99% purity but NMR shows 10% molar equivalent of TEA (Triethylamine) or DMF, the sample is not 99% pure . It is ~90% pure by mass. Biological assays using this sample will have errors in concentration calculations. Trust the NMR for mass balance.
-
References
-
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[1]
-
Nikolakopoulos, G., et al. (2006).[1][3] 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers.[1][3] Bioorganic & Medicinal Chemistry, 14(7), 2358-2365.[1][3]
-
Gouda, M. A., et al. (2011).[1][4] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-840.[1]
Sources
- 1. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 2. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 3. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
